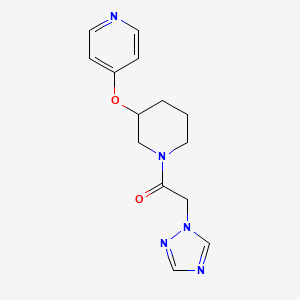
2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a benzothiazole group, and a nitro group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzamide group could participate in reactions with amines or alcohols, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Benzothiazole derivatives, including compounds structurally related to 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, derivatives have been evaluated for their antitumor properties, showcasing selective cytotoxicity against tumorigenic cell lines and promising in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Imaging Applications
Specific benzothiazole derivatives have been synthesized for use as Positron Emission Tomography (PET) imaging agents. For instance, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was developed as a potential PET agent for imaging B-Raf(V600E) in cancers, demonstrating the versatility of benzothiazole derivatives in diagnostic imaging and cancer research (Wang et al., 2013).
Antioxidative and Antiproliferative Activities
Benzothiazole derivatives have been evaluated for their antioxidative and antiproliferative activities. Compounds with substituted nitro, amino, or protonated amino moieties displayed significant antiproliferative activity against human cancer cells and promising antioxidative capacities, highlighting their potential in developing new therapeutic agents (Cindrić et al., 2019).
Material Science and Fluorescent Probes
In the realm of materials science, benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity and selectivity, making them valuable tools for chemical sensing and imaging applications (Tanaka et al., 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other benzothiazole derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Similar compounds have been associated with a range of biological activities, suggesting potential therapeutic applications .
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O4S/c1-24-10-5-7(20(22)23)6-11-13(10)18-15(25-11)19-14(21)12-8(16)3-2-4-9(12)17/h2-6H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHNSCBGAKDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)


![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)


![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)

![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)